molecular formula C7H9BBrNO4 B1593094 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104636-68-1

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1593094
CAS No.: 1104636-68-1
M. Wt: 261.87 g/mol
InChI Key: AYYUZOQBVAPABR-UHFFFAOYSA-N
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Description

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a chemical compound with the molecular formula C7H9BBrNO4 This compound is characterized by its unique structure, which includes a boron atom within a dioxazaborocane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoethenylboronic acid with 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new carbon-carbon bond formed between the bromoethenyl group and another organic moiety .

Scientific Research Applications

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom and the dioxazaborocane ring system. The compound can form stable complexes with various biomolecules, influencing their activity and function. In coupling reactions, the boron atom plays a crucial role in facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione include other boron-containing heterocycles and dioxazaborocane derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a bromoethenyl group and a dioxazaborocane ring system. This structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry .

Properties

CAS No.

1104636-68-1

Molecular Formula

C7H9BBrNO4

Molecular Weight

261.87 g/mol

IUPAC Name

1-(2-bromoethenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

InChI

InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(10,2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3

InChI Key

AYYUZOQBVAPABR-UHFFFAOYSA-N

Isomeric SMILES

B1(OC(=O)CN(CC(=O)O1)C)/C=C/Br

SMILES

B1(OC(=O)CN(CC(=O)O1)C)C=CBr

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=CBr

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 3
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 4
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 5
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 6
Reactant of Route 6
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

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